molecular formula C15H18ClF3N2O B2760354 2-(azepan-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 307341-44-2

2-(azepan-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2760354
CAS RN: 307341-44-2
M. Wt: 334.77
InChI Key: AJNJVWGYJMZHRW-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, commonly known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across the cell membrane. Mutations in CFTR gene cause cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases involving abnormal ion transport.

Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on metabolites like CDEPA and CMEPA. This research is relevant for understanding how similar compounds are processed biologically, providing insights into their potential toxicological and environmental impacts (Coleman et al., 2000).

Photolysis and Thermolysis of Phenyl Azide

Takeuchi and Koyama (1982) investigated the photolysis and thermolysis of phenyl azide in acetic acid, leading to various products including azepin-2-one. This study indicates the types of reactions and products that might be expected from related compounds when subjected to similar conditions (Takeuchi & Koyama, 1982).

Synthesis of Related Compounds

Research by Reddy et al. (2010) on synthesizing chlorinated bicyclic C-fused tetrahydrofuro[3,2-c]azetidin-2-ones via Staudinger reaction and chlorine atom transfer radical cyclization demonstrates synthetic approaches that might be applicable or adaptable for the synthesis of the target compound (Reddy et al., 2010).

properties

IUPAC Name

2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O/c16-12-6-5-11(15(17,18)19)9-13(12)20-14(22)10-21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJVWGYJMZHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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